4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Scientific Research Applications
4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as tubulin , which plays a crucial role in cell division, and various receptors that are involved in a wide range of biological activities .
Mode of Action
For instance, some compounds inhibit the polymerization of tubulin, leading to cell cycle arrest .
Biochemical Pathways
Similar compounds have been found to affect various pathways, such as those involved in cell division and apoptosis .
Result of Action
Similar compounds have been found to induce apoptosis and inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a benzamide derivative.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of Pyridine Intermediate: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The pyrazole and pyridine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide: Unique due to its specific substitution pattern and functional groups.
N-(4-acetamidophenyl)-N’-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylurea: Similar structure but with a urea linkage instead of a benzamide.
4-acetamido-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiobenzamide: Contains a sulfur atom in place of the oxygen in the benzamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-acetamido-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13(25)23-18-5-3-15(4-6-18)19(26)21-9-14-7-16(10-20-8-14)17-11-22-24(2)12-17/h3-8,10-12H,9H2,1-2H3,(H,21,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTQWLITWPTVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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